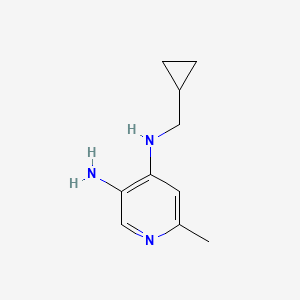
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom at the fourth position and a methyl group at the sixth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-3,4-diamine and cyclopropylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The cyclopropylmethyl chloride is added dropwise to a solution of 6-methylpyridine-3,4-diamine in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.
Workup: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives where the cyclopropylmethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Mécanisme D'action
The mechanism of action of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N4-(Cyclopropylmethyl)-6-methylpyridine-2,3-diamine
- N4-(Cyclopropylmethyl)-6-methylpyridine-3,5-diamine
- N4-(Cyclopropylmethyl)-6-ethylpyridine-3,4-diamine
Uniqueness
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1956322-76-1 |
|---|---|
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
4-N-(cyclopropylmethyl)-6-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H15N3/c1-7-4-10(9(11)6-12-7)13-5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13) |
Clé InChI |
AWHIEGUHNZFTBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)N)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


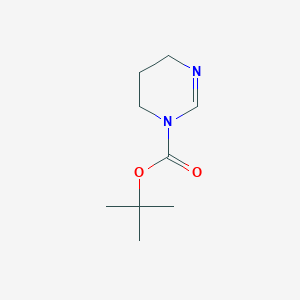
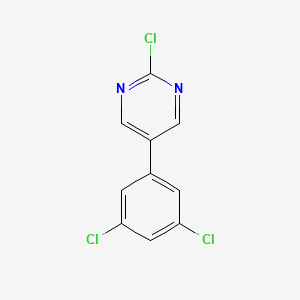

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
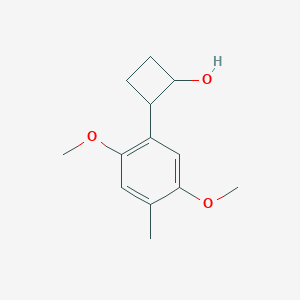
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
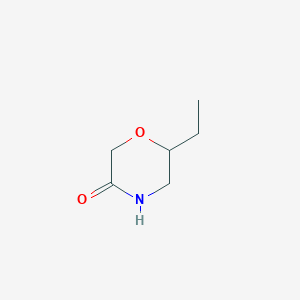
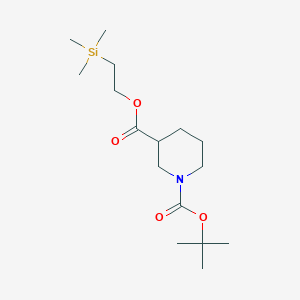
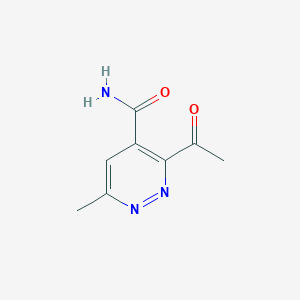
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)

